Malononitrile, 2-(3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-
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Overview
Description
2-(3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)propanedinitrile is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline ring substituted with trimethyl groups and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)propanedinitrile typically involves a multi-step process. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, followed by reduction of the endocyclic C=N bond. Subsequent N-alkylation and acid hydrolysis yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features.
3,5,5-Trimethylcyclohexene: Another compound with a similar cyclohexene ring structure.
2,3,3-Trimethylindole: Shares the trimethyl substitution pattern but differs in the core structure
Uniqueness
2-(3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)propanedinitrile is unique due to its combination of a tetrahydroisoquinoline ring and a propanedinitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H15N3 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(3,3,5-trimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H15N3/c1-10-5-4-6-12-13(10)7-15(2,3)18-14(12)11(8-16)9-17/h4-6,18H,7H2,1-3H3 |
InChI Key |
VCCUOIXZHXDHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(NC(=C(C#N)C#N)C2=CC=C1)(C)C |
Origin of Product |
United States |
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